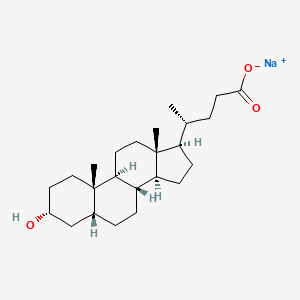

Sodium lithocholate

Description

BenchChem offers high-quality Sodium lithocholate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium lithocholate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13284-86-1 |

|---|---|

Molecular Formula |

C24H39NaO3 |

Molecular Weight |

398.6 g/mol |

IUPAC Name |

sodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O3.Na/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3;/h15-21,25H,4-14H2,1-3H3,(H,26,27);/q;+1/p-1/t15-,16-,17-,18+,19-,20+,21+,23+,24-;/m1./s1 |

InChI Key |

AECTYFQKWPXOSR-DGMAEHPPSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+] |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Sodium Lithocholate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological interactions of sodium lithocholate. The information is curated for researchers, scientists, and professionals in drug development who are investigating the roles of bile acids in physiology and disease. This document includes key physicochemical data, detailed experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.

Chemical Properties and Structure

Sodium lithocholate is the sodium salt of lithocholic acid, a secondary bile acid formed by the metabolic action of intestinal bacteria on chenodeoxycholic acid. It plays a significant role in physiological and pathophysiological processes, including the regulation of lipid and glucose metabolism, and has been implicated in cholestasis and carcinogenesis.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of sodium lithocholate and its parent compound, lithocholic acid.

| Property | Value | Reference |

| Sodium Lithocholate | ||

| Molecular Formula | C₂₄H₃₉NaO₃ | [2][3][4] |

| Molecular Weight | 398.56 g/mol | [2][3][4] |

| CAS Number | 13284-86-1 | [2] |

| Melting Point | Data not available | |

| Lithocholic Acid | ||

| Molecular Formula | C₂₄H₄₀O₃ | [3] |

| Molecular Weight | 376.58 g/mol | |

| Melting Point | 184-186 °C | [3] |

| pKa | ~4.79 (Predicted) | |

| Solubility of Lithocholic Acid | ||

| Ethanol | ~20 mg/mL | [5] |

| DMSO | ~20 mg/mL | [5] |

| Dimethylformamide (DMF) | ~30 mg/mL | [5] |

| Water | Sparingly soluble (~0.5 mg/mL in a 1:1 solution of DMF:PBS, pH 7.2) | [5] |

Chemical Structure

The chemical structure of sodium lithocholate consists of a steroid nucleus with a hydroxyl group at the 3α position and a C5-pentanoic acid side chain that is deprotonated and ionically bonded to a sodium ion.

Chemical Name: Sodium 3α-hydroxy-5β-cholan-24-oate

Structure:

(A simplified representation of the side chain)

Biological Activities and Signaling Pathways

Sodium lithocholate exerts its biological effects primarily through the activation of nuclear receptors, namely the Pregnane X Receptor (PXR) and the Vitamin D Receptor (VDR). These interactions lead to the regulation of genes involved in xenobiotic and bile acid detoxification, as well as inflammatory responses.

Pregnane X Receptor (PXR) Signaling Pathway

Lithocholic acid is a known agonist of PXR.[2] Activation of PXR by lithocholic acid leads to the transcriptional upregulation of genes involved in its own metabolism and transport, thereby protecting the liver from its toxic effects.

Caption: PXR signaling pathway activated by sodium lithocholate.

Vitamin D Receptor (VDR) Signaling Pathway

Lithocholic acid also functions as an endogenous ligand for VDR. This interaction is crucial for intestinal homeostasis and the regulation of inflammatory responses.

Caption: VDR signaling pathway activated by sodium lithocholate.

Experimental Protocols

This section provides detailed methodologies for key experiments involving sodium lithocholate.

Induction of Cholestasis in Mice with Lithocholic Acid

This protocol describes the induction of cholestatic liver injury in mice through the oral administration of lithocholic acid.

Materials:

-

Lithocholic acid (LCA)

-

Corn oil

-

Male ICR mice (or other suitable strain)

-

Gavage needles

-

Standard laboratory equipment for animal handling and sacrifice

-

Equipment for blood collection and serum analysis

-

Histology equipment and reagents

Procedure:

-

Animal Acclimation: House male ICR mice in standard cages with ad libitum access to food and water for at least one week to allow for acclimation.

-

Preparation of LCA Solution: Prepare a suspension of lithocholic acid in corn oil at a concentration of 15 mg/mL (for a 150 mg/kg dose in a 20g mouse, the volume would be 0.2 mL). Ensure the suspension is homogenous before each administration.

-

Administration of LCA: Administer 150 mg/kg of the lithocholic acid suspension to the mice via oral gavage. This is done twice daily.

-

Monitoring: Monitor the animals for signs of toxicity. Blood samples (e.g., 50 µL) can be collected via tail bleeding at various time points (e.g., 0, 12, 24, 36 hours) after the first dose to monitor serum markers of liver injury.

-

Sacrifice and Sample Collection: Sacrifice the animals 12 hours after the fifth treatment.

-

Analysis:

-

Serum Biochemistry: Collect blood via cardiac puncture and centrifuge to obtain serum. Analyze serum for levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bile acids (TBA) using standard biochemical assays.

-

Histopathology: Perfuse the liver with saline, followed by fixation in 10% neutral buffered formalin. Embed the liver tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess for liver injury, such as necrosis, inflammation, and bile duct dilation.

-

PXR Reporter Gene Assay

This protocol outlines a cell-based reporter gene assay to determine the activation of the Pregnane X Receptor (PXR) by sodium lithocholate.

Materials:

-

CV-1 cells (or other suitable host cell line)

-

Expression plasmid for human or mouse PXR

-

Reporter plasmid containing a PXR-responsive promoter driving a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase - CAT)

-

Transfection reagent

-

Cell culture medium and supplements

-

Sodium lithocholate

-

Positive control (e.g., rifampicin for human PXR, pregnenolone 16α-carbonitrile for mouse PXR)

-

Lysis buffer and substrate for the reporter gene product

-

Luminometer or appropriate detection instrument

Procedure:

-

Cell Culture and Transfection: Culture CV-1 cells in appropriate medium. Co-transfect the cells with the PXR expression plasmid and the PXR reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After transfection (typically 24 hours), replace the medium with fresh medium containing various concentrations of sodium lithocholate (e.g., 100 µM). Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer compatible with the reporter assay.

-

Reporter Assay:

-

Luciferase Assay: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

CAT Assay: Perform a CAT enzyme-linked immunosorbent assay (ELISA) or a radioactive CAT assay to measure CAT activity.

-

-

Data Analysis: Normalize the reporter gene activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number. Express the results as fold induction over the vehicle control.

Experimental Workflows

Workflow for Bile Acid Analysis by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the qualitative and quantitative analysis of bile acids in biological samples. The following diagram illustrates a typical workflow.

Caption: A generalized workflow for the analysis of bile acids using LC-MS.

References

- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 2. dovepress.com [dovepress.com]

- 3. The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. spandidos-publications.com [spandidos-publications.com]

In-Depth Technical Guide: The Core Mechanisms of Sodium Lithocholate Action in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of sodium lithocholate (LCA) on hepatocytes. A secondary bile acid produced by the gut microbiota, LCA is a critical signaling molecule involved in lipid and glucose metabolism, but it is also a known hepatotoxin at elevated concentrations. Understanding its complex interactions within liver cells is paramount for research into cholestatic liver diseases, drug-induced liver injury, and the development of novel therapeutics. This document details the key signaling pathways, presents quantitative data on its effects, and provides detailed experimental protocols for studying its mechanism of action.

Core Signaling Pathways Modulated by Sodium Lithocholate

Sodium lithocholate exerts its pleiotropic effects on hepatocytes by modulating a complex network of signaling pathways. These interactions can lead to both adaptive, protective responses and pathological outcomes, depending on the concentration and duration of exposure. The primary signaling cascades affected by LCA include the activation of nuclear receptors such as the Pregnane X Receptor (PXR) and the Vitamin D Receptor (VDR), as well as the induction of stress-related pathways like the Transforming Growth Factor-β (TGF-β) and c-Jun N-terminal Kinase (JNK) signaling.

Pregnane X Receptor (PXR) Activation: A Protective Response

LCA is a known agonist of the nuclear receptor PXR.[1] Activation of PXR in hepatocytes initiates a protective mechanism aimed at detoxifying and eliminating LCA.[1] PXR activation leads to the transcriptional upregulation of genes encoding phase I (e.g., CYP3A4) and phase II (e.g., sulfotransferases) drug-metabolizing enzymes, as well as transporters involved in bile acid efflux.[1] This response enhances the sulfation and hydroxylation of LCA, converting it into more water-soluble and less toxic metabolites that can be readily excreted.

Transforming Growth Factor-β (TGF-β) Signaling and Pro-Fibrotic Effects

Prolonged exposure to high concentrations of LCA can induce a pro-fibrotic response in the liver, mediated in part by the activation of the TGF-β signaling pathway.[2] LCA exposure can lead to increased expression of TGF-β in liver cells.[2] TGF-β, in turn, activates hepatic stellate cells and promotes the expression of genes involved in extracellular matrix deposition, such as collagens, contributing to liver fibrosis. The induction of TGF-β signaling by LCA can also disrupt phospholipid and sphingolipid homeostasis in hepatocytes.[2]

References

Biological functions of sodium lithocholate in the gut microbiome

An In-depth Technical Guide to the Biological Functions of Sodium Lithocholate in the Gut Microbiome

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lithocholic acid (LCA), a secondary bile acid produced by the gut microbiota, has emerged as a critical signaling molecule in the gastrointestinal tract. Once considered a toxic byproduct of cholesterol metabolism, recent research has unveiled its multifaceted roles in regulating host physiology through interactions with various cellular receptors. This technical guide provides a comprehensive overview of the biological functions of sodium lithocholate, the salt form of LCA, with a focus on its synthesis by the gut microbiome, its molecular mechanisms of action, and its profound impact on intestinal barrier function and immune responses. We detail the key signaling pathways, including the Vitamin D Receptor (VDR) and Takeda G-protein coupled Receptor 5 (TGR5), through which LCA exerts its effects. Furthermore, this document summarizes quantitative data from key studies, outlines detailed experimental protocols for its investigation, and provides visual diagrams of its core signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Primary bile acids, synthesized in the liver from cholesterol, are secreted into the intestine to aid in the digestion and absorption of lipids[1]. Upon reaching the distal intestine, these primary bile acids are extensively modified by the resident gut microbiota into secondary bile acids[2]. Among these, lithocholic acid (LCA) is a prominent monohydroxy bile acid generated from chenodeoxycholic acid (CDCA) by specific intestinal bacteria[3][4].

While high concentrations of LCA have been associated with cellular toxicity and DNA damage, physiological levels are now understood to act as potent signaling molecules[3]. LCA modulates gene expression and cellular function by activating nuclear receptors like the Vitamin D Receptor (VDR) and Pregnane X Receptor (PXR), as well as the membrane-bound G-protein coupled receptor TGR5[3][5][6]. These interactions place LCA at the critical interface between the gut microbiota and host physiology, influencing intestinal homeostasis, immune cell differentiation, and the pathogenesis of inflammatory bowel disease (IBD)[3][7]. This guide will explore the intricate biological functions of sodium lithocholate, providing a technical foundation for its study and therapeutic potential.

Synthesis of Lithocholic Acid by the Gut Microbiome

The conversion of primary bile acids to secondary bile acids is a key metabolic function of the gut microbiota. LCA is formed from the primary bile acid chenodeoxycholic acid (CDCA) through a multi-step enzymatic process known as 7α-dehydroxylation, primarily carried out by a select group of anaerobic bacteria, most notably from the Clostridium genus[8]. This biotransformation significantly alters the signaling properties of the bile acid, rendering LCA a potent ligand for specific host receptors that are not effectively activated by its primary precursor.

Caption: Conversion of primary bile acid CDCA to the secondary bile acid LCA by gut microbiota.

Molecular Mechanisms of Action

LCA exerts its biological effects by activating several host receptors, leading to downstream changes in gene expression and cellular signaling.

Vitamin D Receptor (VDR) Signaling

LCA is a well-established physiological ligand for the Vitamin D Receptor (VDR), a nuclear receptor that regulates a wide range of biological processes, including calcium metabolism and immunity[5][9][10]. LCA's activation of VDR is particularly prominent in the lower intestine, linking the metabolic activity of the gut microbiota directly to host VDR function[9][10].

Key functions of the LCA-VDR axis:

-

Anti-Inflammatory Effects: LCA, through VDR activation, can exert anti-inflammatory effects. It has been shown to inhibit the pro-inflammatory NF-κB pathway by increasing VDR levels, stabilizing the inhibitor of NF-κB (IκBα), and reducing the phosphorylation of the p65 subunit[1]. This leads to a decrease in the secretion of NF-κB target genes like IL-8[1].

-

Gene Regulation: The binding of LCA to VDR induces the expression of genes involved in its own detoxification, such as cytochrome P450 3A (CYP3A) enzymes[1][10].

-

Intestinal Barrier Maintenance: The LCA-VDR signaling pathway is involved in maintaining the function of tight junctions in intestinal epithelial cells[3][4].

-

Immune Cell Modulation: LCA can inhibit the secretion of IL-17A from innate lymphoid cells by activating VDR, thereby antagonizing pro-inflammatory signals[11].

Caption: LCA-VDR signaling pathway leading to anti-inflammatory effects via NF-κB inhibition.

Takeda G-protein coupled Receptor 5 (TGR5) Signaling

LCA is one of the most potent endogenous agonists for TGR5, a G-protein coupled receptor expressed on various cell types in the gut, including enteroendocrine cells, macrophages, and neurons[12][13].

Key functions of the LCA-TGR5 axis:

-

Metabolic Regulation: Activation of TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis[3].

-

Anti-Inflammatory Response: In macrophages, LCA-TGR5 signaling increases intracellular cyclic AMP (cAMP) levels, which in turn inhibits the activation of the NLRP3 inflammasome and reduces the production of pro-inflammatory cytokines like IL-1β[7][14].

-

Gallbladder Filling: TGR5 activation by LCA has been shown to stimulate the filling of the gallbladder with bile[12].

Caption: LCA-TGR5 signaling pathway leading to GLP-1 secretion and anti-inflammatory effects.

Other Receptor Interactions (PXR, FXR)

LCA also interacts with other nuclear receptors, contributing to its diverse biological profile.

-

Pregnane X Receptor (PXR): LCA and its derivative, 3-keto-LCA, can activate PXR, which is involved in the metabolism and excretion of various compounds[4]. PXR activation by LCA can promote intestinal epithelial cell motility[6].

-

Farnesoid X Receptor (FXR): While primary bile acids are the main ligands for FXR, LCA can also influence FXR signaling. Activation of intestinal FXR by LCA can reduce inflammatory cytokines like TNF-α, IL-1β, and IL-6[3][4]. However, in Caco-2 cells, LCA has been shown to down-regulate the expression of the FXR target gene UGT2B7[15].

Biological Functions in the Gut

Modulation of Intestinal Barrier Function

LCA has a complex, concentration-dependent effect on the intestinal epithelial barrier.

-

Barrier Protection: At physiological concentrations, LCA can be protective. It has been shown to reduce epithelial permeability and protect against DSS-induced colitis in mice[5][16]. This protective effect is often mediated through VDR signaling[5].

-

Barrier Disruption: Conversely, excessive levels of LCA can be detrimental to barrier integrity. High concentrations of LCA have been shown to disrupt intestinal barrier function in mice and in vitro models by downregulating tight junction proteins[17][18][19]. This disruption may be mediated by the activation of the EGFR-Src pathway[4]. Recent studies suggest this barrier-disrupting effect may involve the direct activation of lysophosphatidylcholine acyltransferase 1 (LPCAT1), which alters phospholipid metabolism[16][18].

Immune System Regulation

LCA is a potent modulator of both innate and adaptive immunity in the gut.

-

Inhibition of Pro-inflammatory Pathways: As described, LCA can suppress inflammation by inhibiting the NF-κB pathway via VDR and the NLRP3 inflammasome via TGR5[1][14].

-

Modulation of T-cell Differentiation: Metabolites of LCA, such as 3-oxoLCA and isoalloLCA, play a crucial role in balancing the differentiation of T helper 17 (Th17) cells and regulatory T (Treg) cells. Specifically, 3-oxoLCA reduces Th17 cell differentiation, while isoalloLCA increases Treg cell differentiation, which is critical for maintaining immune tolerance in the gut[14].

-

Dendritic Cell Function: LCA can inhibit the expression of pro-inflammatory cytokines (IL-1β, IL-6, IL-12) and co-stimulatory molecules (CD40, CD80, CD86) in dendritic cells, thereby impeding the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 cells[7].

Effects on Gut Microbiota Composition

The relationship between LCA and the gut microbiota is bidirectional. While bacteria produce LCA, LCA in turn can shape the microbial community. Studies have shown that dietary interventions that alter the gut microbiome also change the levels of metabolites like LCA. For instance, a high-fiber diet in pigs was associated with an increased abundance of genera such as Terrisporobacter and Romboutsia and was correlated with changes in bile acids including lithocholic acid[20].

Quantitative Data Summary

The following tables summarize quantitative findings from key studies on the effects of sodium lithocholate.

Table 1: Effect of LCA on Gene and Protein Expression

| Target | Cell/Tissue Type | Treatment | Fold Change/Effect | Reference |

|---|---|---|---|---|

| UGT2B7 mRNA | Caco-2 cells | Lithocholic acid | Dose-dependent down-regulation (IC₅₀ of 13 µM) | [15] |

| I-BABP mRNA | Caco-2 cells | 10 µM Lithocholic acid | Activation/Increase | [15] |

| VDR Protein | Human colonic cancer cells | Lithocholic acid | Increased expression | [1] |

| Cleaved-PARP | Mouse mucosal tissue (DSS model) | DSS + LCA | Reduced by ~93% vs. DSS alone | [16] |

| PCNA, Cyclin D1 | C2C12 cells | 10 µM LCA | Upregulated |[13] |

Table 2: Effect of LCA in a DSS-Induced Colitis Mouse Model

| Parameter | Control (DSS alone) | Treatment (DSS + LCA) | Result | Reference |

|---|---|---|---|---|

| Disease Activity Index (DAI) | 9.0 ± 0.5 | 5.12 ± 1.0 | Significantly lower DAI with LCA treatment | [16] |

| FITC-Dextran Flux (Fold Increase) | 2.3 ± 0.7 | 1.3 ± 0.2 | Reduced epithelial permeability with LCA |[16] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of LCA's functions.

Protocol: Quantification of Fecal Lithocholic Acid by GC-MS

This protocol provides a simplified method for extracting and quantifying LCA from fecal samples.

Objective: To measure the concentration of LCA in lyophilized human stool.

Materials:

-

Lyophilized stool samples

-

Pyridine, Hydrochloric acid, Diethyl ether

-

Derivatization agent: BSTFA/TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane)

-

Internal Standard: D₅-chenodeoxycholic acid (D₅-CDCA)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Weigh approximately 200 mg of lyophilized stool into a screw-cap tube.

-

Extraction:

-

Add a known amount of internal standard (D₅-CDCA).

-

Add 1 mL of pyridine and 100 µL of concentrated hydrochloric acid.

-

Heat the mixture at 100°C for 1 hour.

-

After cooling, add 1 mL of water and 3 mL of diethyl ether.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Transfer the upper ether layer to a new tube.

-

-

Derivatization:

-

Evaporate the ether extract to dryness under a stream of nitrogen.

-

Add 100 µL of the silylating agent (BSTFA/TMCS).

-

Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

-

-

GC-MS Analysis:

-

Analyze the derivatized sample using a GC-MS system.

-

Operate the MS in selected ion monitoring (SIM) mode to detect characteristic ions for LCA-TMS and the internal standard.

-

Quantify LCA concentration by comparing the peak area ratio of LCA to the internal standard against a calibration curve.

-

Reference: This protocol is adapted from methodologies described for fecal bile acid analysis[21].

Caption: Experimental workflow for the quantification of fecal lithocholic acid using GC-MS.

Protocol: In Vivo Murine Model of DSS-Induced Colitis

This protocol describes the use of a common animal model to study the protective effects of LCA on intestinal inflammation.

Objective: To assess the effect of sodium lithocholate administration on the severity of dextran sodium sulphate (DSS)-induced colitis in mice.

Materials:

-

C57BL/6 mice

-

Dextran Sodium Sulphate (DSS), 2.5% (w/v) in drinking water

-

Sodium lithocholate (LCA) solution for injection

-

Phosphate-buffered saline (PBS) as vehicle control

Procedure:

-

Acclimatization: Acclimatize C57BL/6 mice for at least one week before the experiment.

-

Induction of Colitis:

-

Divide mice into groups: Control (no DSS), DSS + Vehicle (PBS), and DSS + LCA.

-

Provide mice in the DSS groups with 2.5% DSS in their drinking water ad libitum for 5-7 days. The control group receives regular drinking water.

-

-

Treatment:

-

Administer either LCA (e.g., via intraperitoneal injection) or an equal volume of PBS vehicle to the respective groups daily throughout the DSS administration period.

-

-

Monitoring:

-

Monitor mice daily for body weight, stool consistency, and presence of blood in feces.

-

Calculate a Disease Activity Index (DAI) score based on these parameters.

-

-

Endpoint Analysis:

-

At the end of the experiment (e.g., day 7), euthanize the mice.

-

Collect colon tissue for histological analysis (to assess inflammatory cell infiltration, goblet cell loss, and tissue damage) and for molecular analysis (e.g., Western blotting for apoptotic markers like cleaved-PARP or RT-qPCR for inflammatory cytokine expression).

-

An optional intestinal permeability assay can be performed before euthanasia by oral gavage of FITC-dextran and subsequent measurement of its fluorescence in blood serum.

-

Reference: This protocol is based on methods used in studies investigating the effects of LCA on colitis[5][16].

Conclusion and Future Directions

Sodium lithocholate, a product of the intricate interplay between host and microbial metabolism, is a pleiotropic signaling molecule with significant influence over gut health and disease. Its ability to activate key receptors such as VDR and TGR5 allows it to modulate intestinal barrier integrity, dampen inflammatory responses, and regulate immune cell function. However, its effects are often dose-dependent, with protective roles at physiological concentrations and potentially detrimental effects at supra-physiological levels.

For researchers and drug development professionals, LCA and its signaling pathways represent promising therapeutic targets. The development of selective VDR or TGR5 agonists that mimic the beneficial effects of LCA could offer novel treatments for inflammatory bowel disease and metabolic disorders. Future research should focus on elucidating the precise concentrations of LCA in different gut microenvironments, identifying the full range of gut microbes responsible for its production, and further defining the downstream pathways through which it mediates its dual functions. A deeper understanding of the LCA-receptor axis will be paramount in harnessing its therapeutic potential while avoiding its toxic effects.

References

- 1. Lithocholic acid down-regulation of NF-κB activity through vitamin D receptor in colonic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Effect of Lithocholic Acid on the Gut-Liver Axis [frontiersin.org]

- 4. The Effect of Lithocholic Acid on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bile acids as modulators of gut microbiota composition and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Gut Microbiota-Derived Lithocholic Acid, Deoxycholic Acid and Their Derivatives on the Function and Differentiation of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Lithocholic Acid Is a Vitamin D Receptor Ligand That Acts Preferentially in the Ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lithocholic Acid Is a Vitamin D Receptor Ligand That Acts Preferentially in the Ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 13. Lithocholic acid promotes skeletal muscle regeneration through the TGR5 receptor: Lithocholic acid promotes skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wjgnet.com [wjgnet.com]

- 15. LITHOCHOLIC ACID DECREASES EXPRESSION OF UGT2B7 IN CACO-2 CELLS: A POTENTIAL ROLE FOR A NEGATIVE FARNESOID X RECEPTOR RESPONSE ELEMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bile acids affect intestinal barrier function through FXR and TGR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medrxiv.org [medrxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]

The Intricate Web of Sodium Lithocholate Signaling in Intestinal Cells: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the core signaling pathways activated by sodium lithocholate (LCA), a secondary bile acid, within intestinal cells. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular mechanisms through which LCA modulates intestinal cell function, impacting everything from detoxification and inflammation to hormone secretion. Through a comprehensive review of current literature, this guide presents key quantitative data, detailed experimental protocols, and visual representations of the primary signaling cascades.

Core Signaling Pathways of Sodium Lithocholate

Sodium lithocholate, a metabolite of gut microbiota, is a potent signaling molecule that interacts with several key receptors in intestinal epithelial cells. The most well-characterized of these are the G protein-coupled bile acid receptor 1 (TGR5), the Pregnane X Receptor (PXR), and the Vitamin D Receptor (VDR). Activation of these receptors by LCA initiates a cascade of downstream events that play a crucial role in maintaining intestinal homeostasis and influencing systemic metabolic processes.

TGR5 Signaling: A Gateway to Hormonal Regulation

LCA is a potent natural agonist of TGR5, a G protein-coupled receptor expressed on the surface of various intestinal cells, including enteroendocrine L-cells.[1][2][3] Upon binding LCA, TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3][4] This elevation in cAMP triggers a signaling cascade that results in the secretion of glucagon-like peptide-1 (GLP-1), a critical incretin hormone involved in glucose homeostasis.[2][3][5][6]

PXR Signaling: Orchestrating Detoxification and Inflammation

LCA also functions as a ligand for the nuclear receptor PXR.[7][8] Upon activation by LCA, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements in the promoter regions of target genes.[7] A key target is the cytochrome P450 3A4 (CYP3A4) enzyme, which is involved in the metabolism and detoxification of xenobiotics and endogenous compounds, including LCA itself.[7][9] Furthermore, PXR signaling has been implicated in the modulation of intestinal inflammation by inhibiting the TLR4/NF-κB/NLRP3 inflammasome pathway.

VDR Signaling: A Dual Role in Detoxification and Anti-Inflammation

The Vitamin D Receptor is another nuclear receptor that recognizes LCA as a ligand, albeit with a lower affinity than its canonical ligand, 1α,25-dihydroxyvitamin D3.[10][11] Activation of VDR by LCA leads to the induction of detoxification enzymes, most notably CYP24A1 and CYP3A4.[11][12] CYP24A1 is a key enzyme in vitamin D catabolism, and its induction by LCA suggests a potential feedback mechanism.[11][12][13] Similar to PXR, VDR activation by LCA also exerts anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB pathway.

Quantitative Data on Sodium Lithocholate Signaling

The following tables summarize key quantitative data related to the interaction of LCA with its primary receptors in intestinal cells.

| Parameter | Cell Line | Value | Reference |

| TGR5 Activation (cAMP Assay) | |||

| EC50 of LCA | HEK EPAC | 799 nM | [1] |

| EC50 of LCA | NCI-H716 | ~2.7 µM | [2] |

| GLP-1 Secretion | |||

| Fold Induction by LCA | STC-1 cells | Dose-dependent increase | [3] |

| VDR Binding and Activation | |||

| IC50 of LCA (Competitive Binding) | - | 300 µM | [10] |

| IC50 of LCA Acetate (Competitive Binding) | - | 30 µM | [10] |

| EC50 of LCA (VDR Transactivation) | - | 12.1 µM | [10] |

| EC50 of LCA Acetate (VDR Transactivation) | - | 0.40 µM | [10] |

| VDR Target Gene Induction | |||

| Fold Induction of CYP24A1 by 1,25(OH)2D3 | - | Up to 20,000-fold | [13] |

| Fold Induction of cyp24a1 5'UTR driven luciferase | MCF7 cells | ~7-fold | [14] |

| PXR Activation | |||

| Fold Activation of PXR by Rifampicin (Positive Control) | HepG2 cells | ~5-22-fold | [9][15] |

Detailed Experimental Protocols

TGR5 Activation cAMP Assay

This protocol outlines a method for quantifying the activation of the TGR5 receptor by measuring intracellular cAMP levels in response to LCA treatment.

Methodology:

-

Cell Culture: NCI-H716 cells are cultured in RPMI-1640 medium supplemented with 10% FBS. For the assay, cells are seeded in 96-well plates coated with Matrigel and allowed to differentiate for 72 hours.[2]

-

Compound Preparation: A stock solution of sodium lithocholate is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in assay buffer to the desired concentrations.

-

Cell Treatment: The culture medium is removed, and cells are washed with a suitable buffer. The cells are then incubated with the different concentrations of LCA for a short period (e.g., 30 minutes) at 37°C.[4]

-

Cell Lysis: After incubation, the cells are lysed using a lysis buffer provided with the cAMP assay kit to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[2][4] These assays typically involve a labeled cAMP tracer that competes with the cAMP from the sample for binding to a specific antibody.

-

Data Analysis: The signal from the assay is inversely proportional to the amount of cAMP in the sample. A standard curve is generated using known concentrations of cAMP, and this is used to calculate the cAMP concentration in the treated samples. The data are then plotted to determine the EC50 value of LCA for TGR5 activation.

PXR Luciferase Reporter Assay

This protocol describes a cell-based reporter gene assay to measure the activation of PXR by LCA.

Methodology:

-

Cell Culture and Transfection: Intestinal cell lines such as HepG2 or Caco-2 are cultured in appropriate media.[9][16] Cells are then transiently co-transfected with two plasmids: an expression vector for human PXR and a reporter plasmid containing the firefly luciferase gene under the control of a PXR-responsive promoter, such as the CYP3A4 promoter.[15][16] A co-transfection with a Renilla luciferase vector can be included for normalization.

-

Compound Treatment: After a post-transfection period (e.g., 24 hours), the cells are treated with various concentrations of LCA or a positive control (e.g., rifampicin).[15][16] A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for a sufficient period (e.g., 24 hours) to allow for PXR activation, target gene transcription, and luciferase protein expression.[15]

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. If a dual-luciferase system is used, the activities of both firefly and Renilla luciferase are measured sequentially.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. The fold activation is then calculated by dividing the normalized luciferase activity of the LCA-treated cells by that of the vehicle-treated cells.

VDR Competitive Binding Assay

This protocol details a method to determine the binding affinity of LCA to the VDR.

Methodology:

-

Reagent Preparation: Purified VDR ligand-binding domain (LBD) protein and a radiolabeled VDR ligand (e.g., [³H]1α,25(OH)₂D₃) are required. A series of dilutions of unlabeled LCA are also prepared.

-

Binding Reaction: The VDR-LBD, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled LCA are incubated together in a suitable binding buffer. The incubation is typically carried out at 4°C for several hours to reach equilibrium.

-

Separation of Bound and Free Ligand: After incubation, the protein-bound radiolabeled ligand must be separated from the free (unbound) radiolabeled ligand. This can be achieved using methods such as dextran-coated charcoal, which adsorbs the free ligand, followed by centrifugation.

-

Quantification of Bound Radioactivity: The amount of radioactivity in the supernatant (containing the protein-bound ligand) is quantified using a scintillation counter.

-

Data Analysis: The amount of bound radiolabeled ligand will decrease as the concentration of unlabeled LCA increases. The data are plotted as the percentage of specific binding versus the concentration of LCA. The IC50 value, which is the concentration of LCA that inhibits 50% of the specific binding of the radiolabeled ligand, is then determined from this curve.

References

- 1. Identification and Characterization of a Leoligin-Inspired Synthetic Lignan as a TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 [mdpi.com]

- 5. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of betulinic acid as an agonist of TGR5 receptor using a new in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. A human and mouse pregnane X receptor reporter gene assay in combination with cytotoxicity measurements as a tool to evaluate species-specific CYP3A induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal structures of complexes of vitamin D receptor ligand-binding domain with lithocholic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lithocholic Acid Is a Vitamin D Receptor Ligand That Acts Preferentially in the Ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Downstream Intergenic Cluster of Regulatory Enhancers Contributes to the Induction of CYP24A1 Expression by 1α,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Association of the vitamin D metabolism gene CYP24A1 with coronary artery calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inflammatory Conditions Induce IRES-Dependent Translation of cyp24a1 | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Endogenous synthesis and metabolism of sodium lithocholate

An In-depth Technical Guide on the Endogenous Synthesis and Metabolism of Sodium Lithocholate

Abstract

Lithocholic acid (LCA), a secondary bile acid, has garnered significant attention in biomedical research due to its cytotoxic potential and its role as a signaling molecule, interacting with nuclear receptors such as the Vitamin D Receptor (VDR) and the Pregnane X Receptor (PXR).[1] Its sodium salt, sodium lithocholate, is the ionized form prevalent at physiological pH. Understanding the intricate pathways of its endogenous synthesis and subsequent metabolic detoxification is critical for researchers in hepatology, gastroenterology, and drug development. This guide provides a detailed overview of the biosynthesis of LCA from cholesterol, its metabolic fate through conjugation and sulfation, a summary of its quantitative levels in biological matrices, and detailed experimental protocols for its analysis.

Endogenous Synthesis of Lithocholic Acid

Lithocholic acid is not synthesized directly by human enzymes; it is a secondary bile acid produced from a primary bile acid precursor through the metabolic action of the gut microbiota.[2] The synthesis is a multi-step process that begins in the liver with the conversion of cholesterol and concludes in the intestinal lumen.

1.1 Hepatic Synthesis of the Precursor: Chenodeoxycholic Acid (CDCA)

The journey begins in the liver with the synthesis of the primary bile acid chenodeoxycholic acid (CDCA) from cholesterol. This occurs via two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway.

-

Classical (Neutral) Pathway : This is the major pathway, accounting for approximately 90% of total bile acid synthesis.[3] It is initiated in the endoplasmic reticulum by the rate-limiting enzyme Cholesterol 7α-hydroxylase (CYP7A1) , which converts cholesterol to 7α-hydroxycholesterol.[3][4] A series of subsequent enzymatic reactions leads to the formation of both cholic acid and CDCA.[4]

-

Alternative (Acidic) Pathway : This pathway is initiated in the mitochondria by the enzyme Sterol 27-hydroxylase (CYP27A1) , which hydroxylates the cholesterol side chain.[2][5] The resulting oxysterols are then further processed, including a key step catalyzed by CYP7B1 , to yield primarily CDCA.[2]

1.2 Intestinal Conversion of CDCA to Lithocholic Acid

Once synthesized, CDCA is conjugated with either glycine or taurine in the liver and secreted into the bile. Upon reaching the intestine, primarily the colon, resident anaerobic bacteria act upon this primary bile acid.[6] Specific gut microbes possess the 7α-dehydroxylase enzyme, which removes the hydroxyl group at the C-7 position of CDCA.[2][6] This dehydroxylation reaction converts CDCA into lithocholic acid (LCA).[2]

Caption: Figure 1. Endogenous synthesis of Lithocholic Acid (LCA).

Metabolism and Detoxification of Lithocholic Acid

LCA is markedly more hydrophobic and cytotoxic than primary bile acids. After its formation in the intestine, a portion of LCA is reabsorbed into the portal circulation and transported to the liver, where it undergoes efficient detoxification via Phase II metabolic reactions to increase its water solubility and facilitate its excretion.[7]

2.1 Amidation (Conjugation)

Similar to primary bile acids, the reabsorbed LCA can be conjugated at its C-24 carboxyl group with the amino acids taurine or glycine. This reaction is catalyzed by the enzyme Bile acid-CoA:amino acid N-acyltransferase (BAAT) . The resulting products, taurolithocholic acid (TLCA) and glycolithocholic acid (GLCA) , are more water-soluble than unconjugated LCA.[8]

2.2 Sulfation

The primary detoxification pathway for LCA is sulfation.[9] This reaction occurs at the 3α-hydroxyl group and is catalyzed by the cytosolic enzyme Sulfotransferase 2A1 (SULT2A1) .[10][11] SULT2A1 is highly expressed in the liver and intestine.[9][12] The sulfated conjugates, such as lithocholate-3-sulfate, are significantly more hydrophilic, preventing their reabsorption in the intestine and promoting their elimination in feces and, to a lesser extent, urine.[9][12] Among human bile acids, LCA demonstrates the highest affinity for sulfation by SULT2A1, highlighting the importance of this pathway in mitigating its toxicity.[13][14]

Caption: Figure 2. Metabolism of Lithocholic Acid (LCA) in the liver.

Quantitative Data

The concentration of lithocholate and its metabolites varies significantly across different biological compartments. Due to its potential toxicity, its levels are tightly regulated.

| Parameter | Matrix | Typical Concentration / Value | Species | Reference |

| Relative Abundance | Total Bile Acid Pool | ~1-2% | Human | [3] |

| Concentration | Cecal Content | 26 ± 10% of total bile acids | Human | [15] |

| Concentration | Serum (Healthy) | LOD: 0.01-1 ng/mL; LOQ: 0.02-3.5 ng/mL | Human | [16] |

| Concentration | Serum (Jaundice) | Elevated levels detected | Human | [17] |

| Concentration | Feces | Variable, significantly present | Human | [18][19] |

| Enzyme Kinetics (SULT2A1) | Apparent Km for LCA | 0.5 µM (Highest affinity among BAs) | Human | [13][14] |

| Enzyme Kinetics (SULT2A1) | Apparent Vmax for LCA | 10.9 pmol/min/mg protein | Human | [13] |

Table 1: Summary of Quantitative Data for Lithocholic Acid. (LOD: Limit of Detection; LOQ: Limit of Quantification; Km: Michaelis constant; Vmax: Maximum reaction velocity)

Key Experimental Protocols

Accurate quantification of lithocholic acid and its conjugates is essential for research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard methodology due to its high sensitivity and specificity.[20]

4.1 Protocol: Quantification of LCA from Human Serum via LC-MS/MS

This protocol outlines a typical workflow for the extraction and analysis of LCA from serum samples.

1. Materials and Reagents:

-

Human serum

-

Internal Standard (IS): Deuterated LCA (e.g., LCA-d4)

-

Protein Precipitation Solvent: Ice-cold acetonitrile or methanol

-

Solid-Phase Extraction (SPE) Cartridges: C18 reverse-phase, 1 mL

-

SPE Conditioning Solvents: Methanol, Ultrapure water

-

SPE Wash Solvent: Water

-

SPE Elution Solvent: Methanol

-

Reconstitution Solvent: 50:50 Methanol:Water

-

LC-MS Grade Solvents: Acetonitrile, Methanol, Water, Formic Acid, Ammonium Formate

2. Sample Preparation and Extraction:

-

Aliquoting: Thaw serum samples on ice. Aliquot 100 µL of serum into a 2 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., LCA-d4 at 1 µg/mL) to each sample. Vortex briefly.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each sample. Vortex vigorously for 2 minutes to precipitate proteins.[21]

-

Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[22]

-

Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove salts and polar impurities.

-

Elution: Elute the bile acids with 1 mL of methanol into a clean collection tube.

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of reconstitution solvent (50:50 Methanol:Water).[21] Vortex and transfer to an LC-MS autosampler vial.

3. LC-MS/MS Analysis:

-

LC System: UPLC/HPLC system (e.g., Agilent 1290, Waters Acquity).[16][20]

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[21]

-

Mobile Phase A: Water with 0.1% formic acid.[20]

-

Mobile Phase B: Acetonitrile/Methanol (90:10) with 0.1% formic acid.[23]

-

Gradient: A typical gradient runs from 5-10% B to 95-100% B over 10-15 minutes to separate the various bile acids.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 4000 Q-Trap, Agilent 6490).[16][23]

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for LCA (e.g., m/z 375.3 → 375.3) and its deuterated internal standard (e.g., m/z 379.3 → 379.3).

Caption: Figure 3. Experimental workflow for LCA quantification in serum.

Conclusion

Sodium lithocholate is a biologically significant secondary bile acid whose endogenous synthesis is entirely dependent on the gut microbiota. Its inherent cytotoxicity necessitates robust metabolic detoxification pathways in the liver, primarily through sulfation by SULT2A1. The concentration of LCA is a key biomarker in various pathophysiological states, particularly those involving cholestasis and gut dysbiosis. The analytical methods outlined here, centered on LC-MS/MS, provide the necessary sensitivity and specificity for its accurate quantification, enabling further research into its complex roles in health and disease.

References

- 1. dovepress.com [dovepress.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. google.com [google.com]

- 8. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vitamin D receptor regulation of the steroid/bile acid sulfotransferase SULT2A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bile salt sulfotransferase - Wikipedia [en.wikipedia.org]

- 11. SULT2A1 sulfotransferase family 2A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. experts.umn.edu [experts.umn.edu]

- 14. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1). | Sigma-Aldrich [merckmillipore.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [mdpi.com]

- 17. Lithocholic acid in human-blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 22. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 23. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Lithocholate and the Farnesoid X Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The farnesoid X receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid homeostasis, lipid metabolism, and glucose metabolism. Its activation by endogenous bile acids initiates a complex signaling cascade that governs the expression of numerous genes involved in these physiological processes. Sodium lithocholate, the salt of the secondary bile acid lithocholic acid (LCA), has emerged as a significant modulator of FXR activity. This technical guide provides an in-depth overview of the interaction between sodium lithocholate and FXR, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Core Interaction: Antagonism with Partial Agonist Activity

Sodium lithocholate is primarily characterized as an antagonist of the farnesoid X receptor. However, several studies have reported it to possess partial agonist activity, the extent of which can be context-dependent. As an antagonist, sodium lithocholate competitively inhibits the binding of potent FXR agonists, such as chenodeoxycholic acid (CDCA), thereby attenuating the downstream signaling cascade.

Quantitative Analysis of the Sodium Lithocholate-FXR Interaction

The interaction between sodium lithocholate and FXR has been quantified in various in vitro and cell-based assays. The following table summarizes key data points from the scientific literature.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| IC50 (Antagonist) | ~1 µM | Co-activator Association Assay | In vitro | [1] |

| Agonist Potency Rank | CDCA > DCA > LCA > CA | Cell-based Reporter Gene Assay | Various | |

| Partial Agonist EC50 | ~50 µM | Cell-based Reporter Gene Assay | HepG2 | [2] |

Note: The potency and efficacy of sodium lithocholate can vary depending on the specific experimental conditions, including the cell type, reporter construct, and the presence of other bile acids.

Key Signaling Pathways

The interaction of sodium lithocholate with FXR primarily impacts the transcriptional regulation of genes involved in bile acid synthesis and transport. As an antagonist, it can derepress genes that are negatively regulated by FXR and inhibit the expression of genes that are positively regulated.

FXR signaling pathway modulation by Sodium Lithocholate.

Experimental Protocols

Cell-Based Reporter Gene Assay for FXR Antagonism

This assay quantifies the ability of a test compound to inhibit the activation of FXR by a known agonist.

Principle: Cells are co-transfected with an FXR expression vector and a reporter vector containing a luciferase gene under the control of an FXR-responsive promoter. In the presence of an FXR agonist, FXR binds to the promoter and drives luciferase expression. An antagonist will compete with the agonist, leading to a decrease in luciferase activity.

Materials:

-

HepG2 cells (or other suitable cell line)

-

DMEM supplemented with 10% FBS and antibiotics

-

FXR expression plasmid

-

FXRE-luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

FXR agonist (e.g., GW4064 or CDCA)

-

Sodium Lithocholate

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Co-transfect the cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours, replace the medium with fresh medium containing a fixed concentration of the FXR agonist (e.g., EC50 concentration of GW4064) and varying concentrations of sodium lithocholate.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of sodium lithocholate to determine the IC50 value.

References

Vitamin D Receptor (VDR) as a Target for Sodium Lithocholate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vitamin D Receptor (VDR), a nuclear hormone receptor, is a well-established transcriptional regulator activated by its canonical ligand, 1α,25-dihydroxyvitamin D3 (calcitriol). This activation governs a multitude of physiological processes, including calcium homeostasis, immune modulation, and cellular differentiation. Emerging evidence has identified the secondary bile acid, sodium lithocholate (the sodium salt of lithocholic acid, LCA), as a non-canonical endogenous ligand for VDR. This discovery has opened new avenues for understanding the interplay between bile acid signaling and vitamin D pathways, with significant implications for drug discovery and development, particularly in the context of intestinal health and disease.

This technical guide provides an in-depth overview of the VDR as a molecular target for sodium lithocholate. It consolidates quantitative data on their interaction, details key experimental protocols for studying this interaction, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation

Quantitative Analysis of Lithocholic Acid Interaction with VDR

The following tables summarize the key quantitative parameters defining the binding affinity and functional activity of lithocholic acid (LCA) and its derivatives as VDR ligands.

| Ligand | Receptor | Assay Type | Parameter | Value | Reference |

| Lithocholic Acid (LCA) | Vitamin D Receptor (VDR) | Competitive Ligand Binding | Kᵢ | 29 µM | [1] |

| Lithocholic Acid (LCA) | Vitamin D Receptor (VDR) | Competitive Ligand Binding | IC₅₀ | 300 µM | [2] |

| LCA Acetate | Vitamin D Receptor (VDR) | Competitive Ligand Binding | IC₅₀ | 30 µM | [2] |

| LCA Propionate | Vitamin D Receptor (VDR) | Competitive Ligand Binding | IC₅₀ | 30 µM | [2] |

| 1α,25-dihydroxyvitamin D3 | Vitamin D Receptor (VDR) | Competitive Ligand Binding | IC₅₀ | 0.08 nM | [2] |

Table 1: Binding Affinity of Lithocholic Acid and its Derivatives to the Vitamin D Receptor.

| Ligand | Cell Line | Assay Type | Parameter | Value | Reference |

| Lithocholic Acid (LCA) | Not Specified | VDR Transactivation | EC₅₀ | 12.1 µM | [2] |

| LCA Acetate | Not Specified | VDR Transactivation | EC₅₀ | 0.40 µM | [2] |

| 3-keto LCA | Not Specified | VDR Transactivation | EC₅₀ | 6.8 µM | [2] |

Table 2: Functional Activity of Lithocholic Acid and its Derivatives on the Vitamin D Receptor.

Experimental Protocols

VDR Competitive Ligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound, such as sodium lithocholate, for the Vitamin D Receptor by measuring its ability to compete with a radiolabeled VDR ligand.

Materials:

-

VDR Source: Cell lysates from cells overexpressing VDR (e.g., COS-7 cells transfected with a VDR expression plasmid)[1].

-

Radioligand: [³H]-1α,25(OH)₂D₃ (specific activity ~18 Ci/mmol)[1].

-

Test Compound: Sodium Lithocholate (or Lithocholic Acid).

-

Assay Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 5 mM DTT, and 10 mM sodium molybdate.

-

Wash Buffer: Assay buffer containing 0.5% Triton X-100.

-

Scintillation Cocktail.

-

Dextran-coated charcoal: To separate bound from free radioligand[1].

Procedure:

-

Preparation of VDR-containing lysate: Transfect COS-7 cells with a VDR expression plasmid. After 48 hours, harvest the cells and prepare a cell lysate.

-

Competition Reaction: In triplicate, incubate the VDR lysate with a fixed concentration of [³H]-1α,25(OH)₂D₃ (e.g., 0.71 nM) and varying concentrations of unlabeled sodium lithocholate (e.g., from 1 nM to 1 mM) in the assay buffer[1].

-

Incubation: Incubate the reactions overnight at 4°C to reach equilibrium[1].

-

Separation of Bound and Free Ligand: Add dextran-coated charcoal to each reaction tube to adsorb the unbound [³H]-1α,25(OH)₂D₃. Incubate for 15 minutes on ice with occasional vortexing[1].

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C to pellet the charcoal.

-

Scintillation Counting: Carefully transfer the supernatant (containing the bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-1α,25(OH)₂D₃ as a function of the log concentration of sodium lithocholate. The IC₅₀ value (the concentration of unlabeled ligand that displaces 50% of the radioligand) can be determined using non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

VDR Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a test compound to activate VDR-mediated gene transcription.

Materials:

-

Cell Line: Human intestinal cell lines such as Caco-2 or LS180, or easily transfectable cells like HEK293T.

-

Reporter Plasmid: A luciferase reporter plasmid containing a Vitamin D Response Element (VDRE) upstream of the luciferase gene (e.g., pVDRE-Luc).

-

VDR Expression Plasmid: A plasmid for the expression of human VDR (if the cell line does not endogenously express sufficient levels).

-

Control Plasmid: A plasmid expressing a second reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Transfection Reagent.

-

Cell Culture Medium.

-

Test Compound: Sodium Lithocholate.

-

Luciferase Assay Reagent.

Procedure:

-

Cell Seeding: Seed the chosen cell line in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the VDRE-luciferase reporter plasmid, the VDR expression plasmid (if necessary), and the control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of sodium lithocholate or a vehicle control.

-

Incubation: Incubate the cells for another 24-48 hours.

-

Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of sodium lithocholate to generate a dose-response curve and determine the EC₅₀ value.

Quantitative Real-Time PCR (qRT-PCR) for VDR Target Gene Expression

This protocol quantifies the induction of VDR target genes, such as CYP3A4 and CYP24A1, in response to sodium lithocholate treatment.

Materials:

-

Cell Line: Human intestinal cell lines (e.g., Caco-2, LS180).

-

Test Compound: Sodium Lithocholate.

-

RNA Isolation Kit.

-

cDNA Synthesis Kit.

-

qPCR Master Mix.

-

Primers for target genes (CYP3A4, CYP24A1) and a housekeeping gene (e.g., GAPDH, ACTB).

Procedure:

-

Cell Treatment: Treat the intestinal cells with various concentrations of sodium lithocholate or a vehicle control for a specified period (e.g., 24 hours).

-

RNA Isolation: Isolate total RNA from the cells using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target genes to the housekeeping gene. Calculate the fold change in gene expression in the sodium lithocholate-treated samples relative to the vehicle-treated control.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

VDR Genomic Signaling Pathway Activated by Sodium Lithocholate.

Experimental Workflow for a VDR Luciferase Reporter Gene Assay.

Conceptual Diagram of Lithocholic Acid Binding to the VDR Ligand Binding Pocket.

References

The Dichotomous Role of Sodium Lithocholate in Gut Barrier Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium lithocholate (LCA), a secondary bile acid produced by the gut microbiota, has emerged as a critical modulator of intestinal barrier function. Historically considered a toxic byproduct of cholesterol metabolism, recent evidence reveals a more nuanced, dose-dependent, and context-specific role for LCA in maintaining gut homeostasis. This technical guide provides an in-depth analysis of the current understanding of LCA's effects on gut barrier integrity, detailing the underlying molecular mechanisms, summarizing key quantitative data, and providing comprehensive experimental protocols for researchers in the field. The paradoxical nature of LCA, capable of both enhancing and disrupting the intestinal barrier, underscores its potential as both a therapeutic target and a factor in disease pathogenesis.

Introduction

The intestinal barrier, a complex multicellular structure, is the primary interface between the host and the external environment. Its integrity is paramount for preventing the translocation of harmful luminal contents, such as bacteria, toxins, and antigens, into the systemic circulation. Disruption of this barrier is a hallmark of numerous gastrointestinal and systemic diseases, including inflammatory bowel disease (IBD), irritable bowel syndrome (IBS), and non-alcoholic fatty liver disease (NAFLD).

Sodium lithocholate, the salt of lithocholic acid, is formed from the primary bile acid chenodeoxycholic acid (CDCA) through the action of gut bacteria.[1] While high concentrations of LCA are associated with cellular toxicity and have been implicated as a potential carcinogen, physiological concentrations are now understood to act as signaling molecules, interacting with various host receptors to regulate intestinal inflammation, immunity, and barrier function.[1][2] This guide will explore the dualistic effects of sodium lithocholate on the intestinal epithelial barrier, providing a comprehensive resource for researchers and drug development professionals.

Molecular Mechanisms of Action

Sodium lithocholate exerts its effects on gut barrier integrity primarily through its interaction with several key host receptors, including the Vitamin D Receptor (VDR), Pregnane X Receptor (PXR), and the G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5). The signaling cascades initiated by these interactions can have both protective and detrimental outcomes on the intestinal barrier.

Protective Effects Mediated by VDR and PXR

In the context of an inflammatory challenge, LCA has been shown to enhance gut barrier function. This protective effect is largely mediated through the activation of the nuclear receptors VDR and PXR.

-

Vitamin D Receptor (VDR) Signaling: LCA is a potent ligand for VDR.[1] Upon activation by LCA, VDR translocates to the nucleus and modulates the transcription of genes involved in maintaining tight junction integrity and reducing inflammation. One key pathway involves the upregulation of Silent Information Regulator 1 (SIRT1) and Nuclear factor erythroid 2-related factor 2 (Nrf2), which collectively suppress the pro-inflammatory NF-κB signaling pathway.[3] This leads to an increased expression of tight junction proteins such as Zonula Occludens-1 (ZO-1), occludin, and claudin-1, thereby strengthening the epithelial barrier.[3][4]

-

Pregnane X Receptor (PXR) Signaling: LCA also activates PXR, a nuclear receptor known for its role in xenobiotic detoxification.[5] Activation of PXR by LCA can inhibit the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6] This anti-inflammatory action helps to preserve the integrity of the intestinal barrier during inflammatory insults.

Detrimental Effects and the Role of LPCAT1

Conversely, under certain conditions, particularly in the context of irritable bowel syndrome (IBS), elevated levels of LCA have been associated with increased intestinal permeability.[7] This detrimental effect appears to be mediated by a distinct signaling pathway involving lysophosphatidylcholine acyltransferase 1 (LPCAT1).

-

LPCAT1-Mediated Barrier Dysfunction: Recent evidence suggests that LCA can upregulate the expression of LPCAT1.[8][9] Overexpression of LPCAT1 can lead to intestinal barrier dysfunction and promote colonic inflammation through the activation of matrix metalloproteinase-1 (MMP1).[8][9] This pathway highlights a pathogenic role for LCA in specific disease contexts.

Quantitative Data on the Effects of Sodium Lithocholate

The following tables summarize the quantitative findings from in vitro studies investigating the impact of sodium lithocholate on gut barrier function.

Table 1: Effect of Sodium Lithocholate on Transepithelial Electrical Resistance (TEER) in Caco-2 Cell Monolayers

| Treatment Condition | LCA Concentration | Change in TEER | Reference |

| TNF-α Induced Injury | Not Specified | Partial reversal of TNF-α-induced TEER decrease | [2] |

| Pro-inflammatory Cytokine (PiC) Cocktail | Not Specified | Attenuated PiC-induced TEER decrease | [2] |

| Co-culture with HT29-MTX-E12 cells and LPS-activated Dendritic Cells | Not Specified | Slight restoration of TEER | [10] |

| Basal Conditions | Not Specified | No effect on TEER | [2] |

Table 2: Effect of Sodium Lithocholate on Paracellular Permeability (FITC-Dextran Flux) in Caco-2 Cell Monolayers

| Treatment Condition | LCA Concentration | Change in FITC-Dextran Flux | Reference |

| TNF-α Induced Injury | Not Specified | Partial reversal of TNF-α-induced increase in flux | [2] |

| Basal Conditions | Not Specified | No effect on paracellular permeability | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of sodium lithocholate's effects on gut barrier integrity.

Transepithelial Electrical Resistance (TEER) Measurement

This protocol outlines the measurement of TEER in Caco-2 cell monolayers cultured on Transwell® inserts, a common method to assess the integrity of the epithelial barrier in real-time.[11]

Materials:

-

Caco-2 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes

-

Sterile phosphate-buffered saline (PBS)

-

70% ethanol

Procedure:

-

Cell Seeding: Seed Caco-2 cells onto the apical chamber of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

-

Cell Culture: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions. Change the culture medium in both the apical and basolateral compartments every 2-3 days.

-

Electrode Sterilization: Prior to measurement, sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 15 minutes, followed by air drying in a sterile cell culture hood. Rinse the electrodes with sterile PBS and then with cell culture medium to remove any residual ethanol.

-

Equilibration: Allow the cell culture plate to equilibrate to room temperature for at least 30 minutes before taking measurements, as TEER is temperature-dependent.

-

Measurement:

-

Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.

-

Ensure the electrodes are positioned consistently in each well and do not touch the cell monolayer.

-

Record the resistance reading in ohms (Ω).

-

-

Blank Measurement: Measure the resistance of a blank Transwell® insert containing only cell culture medium.

-

Calculation:

-

Subtract the resistance of the blank from the resistance of the cell monolayer to obtain the net resistance.

-

Multiply the net resistance by the surface area of the Transwell® insert (in cm²) to express the TEER in Ω·cm².

-

TEER (Ω·cm²) = (Resistance of cells - Resistance of blank) x Surface area of insert (cm²)

-

Paracellular Permeability Assay using FITC-Dextran

This assay measures the flux of a fluorescently labeled, non-absorbable molecule (FITC-dextran) across the epithelial monolayer, providing a quantitative measure of paracellular permeability.[12][13][14]

Materials:

-

Caco-2 cell monolayers on Transwell® inserts

-

Fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microplate reader

Procedure:

-

Preparation:

-

Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

-

Add fresh, pre-warmed HBSS to the basolateral chamber.

-

-

Addition of FITC-Dextran: Add HBSS containing FITC-dextran (e.g., 1 mg/mL) to the apical chamber.

-

Incubation: Incubate the plate at 37°C in a cell culture incubator for a defined period (e.g., 2 hours).

-

Sample Collection: At the end of the incubation period, collect samples from the basolateral chamber.

-

Fluorescence Measurement:

-

Transfer the basolateral samples to a black 96-well microplate.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

-

Standard Curve: Prepare a standard curve using known concentrations of FITC-dextran to determine the concentration of the tracer in the basolateral samples.

-

Calculation: The apparent permeability coefficient (Papp) can be calculated using the following formula:

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

Where:

-

dQ/dt is the rate of FITC-dextran transport to the basolateral chamber (μg/s)

-

A is the surface area of the Transwell® insert (cm²)

-

C0 is the initial concentration of FITC-dextran in the apical chamber (μg/mL)

-

-

Western Blot Analysis of Tight Junction Proteins

This protocol describes the detection and quantification of key tight junction proteins (e.g., ZO-1, occludin, claudin-1) in cell lysates to assess the molecular effects of sodium lithocholate.[15][16]

Materials:

-

Caco-2 cell monolayers

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against ZO-1, occludin, claudin-1, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash the Caco-2 cell monolayers with ice-cold PBS.

-

Add ice-cold RIPA buffer to the cells and incubate on ice for 15-30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-PAGE gel.

-

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.